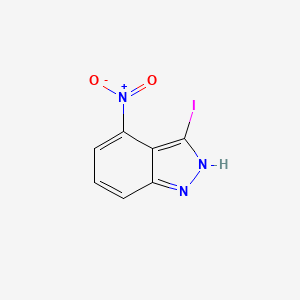

3-Iodo-4-nitro-1H-indazole

Descripción general

Descripción

3-Iodo-4-nitro-1H-indazole is a heterocyclic compound with the molecular formula C7H4IN3O2. It is characterized by the presence of an iodine atom at the 3-position and a nitro group at the 4-position on the indazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-nitro-1H-indazole typically involves the iodination of 4-nitro-1H-indazole. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Iodo-4-nitro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Reduction: Reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Products include azido or thiocyanato derivatives.

Reduction: The major product is 3-iodo-4-amino-1H-indazole.

Oxidation: Oxidized derivatives, though less common.

Aplicaciones Científicas De Investigación

Antitumor Activity

3-Iodo-4-nitro-1H-indazole and its derivatives have demonstrated notable antitumor properties. Research indicates that compounds derived from this scaffold can inhibit key kinases involved in cancer progression.

- Polo-like kinase inhibitors : A series of derivatives based on this compound were synthesized and evaluated for their inhibitory effects on Polo-like kinase 4 (PLK4). Notably, compound CFI-400945 showed effective inhibition of HCT116 colon cancer cell growth in vivo, marking it as a promising candidate for cancer therapy .

- Pan-Pim kinase inhibitors : Another study focused on optimizing derivatives of 3-(pyrazin-2-yl)-1H-indazole which exhibited strong inhibitory activity against pan-Pim kinases, with IC50 values in the nanomolar range. This suggests potential applications in treating hematological malignancies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies revealed:

- Moderate activity against bacteria : this compound exhibited moderate antibacterial effects against several strains, indicating its potential as an antimicrobial agent .

- Resistance profile : Certain derivatives showed notable activity against drug-resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties:

- Cytokine inhibition : Initial findings suggest that derivatives can inhibit pro-inflammatory cytokines, which could be beneficial in conditions characterized by inflammation .

Neuroprotective Activity

Some studies have hinted at the neuroprotective potential of indazole derivatives:

- Neuroprotection : Certain compounds within this class have shown promise in protecting neuronal cells from damage, warranting further exploration into their mechanisms and therapeutic applications in neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties:

| Substituent Position | Effect on Activity | IC50 Values (μM) |

|---|---|---|

| 4-position | Enhances IDO1 inhibitory activity | 5.3 |

| 6-position | Critical for maintaining biological activity | Varies |

| Piperidine moiety | Increases potency against pan-Pim kinases | 0.4 - 1.1 |

This table summarizes findings from various studies that illustrate how modifications to the indazole structure can influence its biological efficacy.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Cancer Cell Lines Study : A study involving HCT116 and MDA-MB-231 cell lines reported significant growth inhibition with IC50 values of 0.64 μM and 0.75 μM respectively, indicating its potential as a lead compound for developing new anticancer agents .

- Antimicrobial Evaluation : Another investigation assessed the compound's antimicrobial activity against various pathogens, revealing effective inhibition against resistant strains, thus highlighting its therapeutic potential .

Mecanismo De Acción

The mechanism of action of 3-Iodo-4-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The iodine atom may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparación Con Compuestos Similares

4-Iodo-1H-indazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

3-Nitro-1H-indazole: Lacks the iodine atom, affecting its lipophilicity and interaction with biological targets.

3-Iodo-1H-indazole: Lacks the nitro group, leading to different chemical and biological properties.

Uniqueness: 3-Iodo-4-nitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Actividad Biológica

3-Iodo-4-nitro-1H-indazole (CHINO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an indazole ring with an iodine atom at the 3-position and a nitro group at the 4-position. This unique structure contributes to its reactivity and biological interactions. The molecular weight of this compound is approximately 251.03 g/mol.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity : The compound has shown cytotoxic effects against various cancer cell lines. Indazole derivatives are often evaluated for their potential as anticancer agents due to their ability to inhibit tumor growth.

- Antimicrobial Properties : Studies have reported the compound's effectiveness against bacterial and fungal infections, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Some derivatives of indazole are known to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Cytotoxic effects on cancer cell lines; potential as anticancer agents. |

| Antimicrobial | Effective against bacteria and fungi; potential for treating infections. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation; applications in therapy. |

The biological activity of this compound is thought to arise from its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may lead to cytotoxic effects. The iodine atom enhances binding affinity to specific protein targets, potentially increasing the compound's efficacy in therapeutic applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antitumor Studies : Research by Paul et al. demonstrated that derivatives of indazole could inhibit Polo-like kinase 4 (PLK4), a target for cancer therapy. In vivo studies showed significant tumor growth inhibition in mouse models .

- Antimicrobial Activity : A study reported that derivatives of indazole exhibited broad-spectrum antimicrobial activity, suggesting that modifications to the indazole scaffold could enhance efficacy against resistant strains.

- Anti-inflammatory Effects : Compounds containing the indazole structure were evaluated for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including microwave-assisted reactions and traditional heating techniques. These methods focus on maximizing yield while minimizing by-products.

Propiedades

IUPAC Name |

3-iodo-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTAXYVEONHYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646251 | |

| Record name | 3-Iodo-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-22-2 | |

| Record name | 3-Iodo-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.